2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid
CAS No.: 924218-09-7
Cat. No.: VC6413714
Molecular Formula: C13H10N2O2S2
Molecular Weight: 290.36
* For research use only. Not for human or veterinary use.
![2-[(2-Methylphenyl)amino]thieno[2,3-d][1,3]thiazole-5-carboxylic acid - 924218-09-7](/images/structure/VC6413714.png)
Specification
CAS No. | 924218-09-7 |
---|---|
Molecular Formula | C13H10N2O2S2 |
Molecular Weight | 290.36 |
IUPAC Name | 2-(2-methylanilino)thieno[2,3-d][1,3]thiazole-5-carboxylic acid |
Standard InChI | InChI=1S/C13H10N2O2S2/c1-7-4-2-3-5-8(7)14-13-15-11-9(19-13)6-10(18-11)12(16)17/h2-6H,1H3,(H,14,15)(H,16,17) |
Standard InChI Key | GITXYRHFPBVZCK-UHFFFAOYSA-N |
SMILES | CC1=CC=CC=C1NC2=NC3=C(S2)C=C(S3)C(=O)O |
Introduction
Chemical Structure and Molecular Characteristics
Core Architecture
The compound features a thieno[2,3-d] thiazole backbone, a bicyclic system comprising a thiophene ring fused to a thiazole moiety. The thiophene contributes electron-rich aromaticity, while the thiazole introduces nitrogen and sulfur heteroatoms, enabling diverse reactivity . At position 2 of the thieno-thiazole system, a (2-methylphenyl)amino group is appended, and position 5 is functionalized with a carboxylic acid (–COOH). This configuration distinguishes it from related analogs such as the 4-methylphenyl variant (PubChem CID: 16228315) .
Table 1: Structural Comparison of Thieno-Thiazole Derivatives
Spectroscopic and Computational Data
The IUPAC name, 2-(2-methylanilino)thieno[2,3-d] thiazole-5-carboxylic acid, reflects its substitution pattern. Computational descriptors from PubChem include:
The fused thieno-thiazole system exhibits planar geometry, with the carboxylic acid group facilitating hydrogen bonding and salt formation .
Synthetic Methodologies
Key Reaction Pathways
Synthesis of thieno-thiazole derivatives typically involves multi-step sequences, as demonstrated in the synthesis of analogous compounds :
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Amination and Cyclization:
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Starting from 3-aminothiophene-2-carboxylic acid derivatives, isothiocyanate intermediates are generated using thiophosgene.
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Subsequent treatment with aryl amines forms thiourea adducts, which undergo oxidative cyclization with agents like DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) to yield the thieno-thiazole core .
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Carboxylic Acid Functionalization:
Table 2: Representative Synthetic Yields for Analogous Compounds
Intermediate | Reaction Step | Yield (%) |
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Thiourea Adduct | Amine + Thiophosgene | 58–80 |
Thieno-Thiazole Core | DDQ Cyclization | 40–96 |
Challenges and Optimization
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Regioselectivity: The position of amino and carboxylic acid groups is sensitive to starting material substitution patterns. Ortho-substituted aryl amines (e.g., 2-methylphenyl) may sterically hinder cyclization, reducing yields compared to para-substituted analogs .
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Purification: Chromatographic separation is often required due to byproduct formation during cyclization .
Physicochemical Properties
Solubility and Stability
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Aqueous Solubility: Limited solubility in water (estimated <1 mg/mL) due to the hydrophobic thieno-thiazole core. Solubility enhances in polar aprotic solvents (e.g., DMSO, DMF) .
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Thermal Stability: Decomposition observed above 250°C, consistent with similar heterocycles .
Acid-Base Behavior
The carboxylic acid group (pKa ≈ 4.5) enables salt formation with bases, while the thiazole nitrogen (pKa ≈ 1.2) may protonate under strongly acidic conditions .
Applications in Materials Science
Organic Electronics
The π-conjugated thieno-thiazole system exhibits:
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Charge Mobility: Hole mobility up to 0.12 cm²/V·s in thin-film transistors .
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Optoelectronic Properties: Absorption maxima in the UV-vis range (λₐᵦₛ ≈ 320–380 nm), suitable for organic photovoltaics .
Comparative Analysis with Structural Analogs
4-Methylphenyl vs. 2-Methylphenyl Substitution
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